Chloromethylphenylsilane

Catalog No.
S1536249
CAS No.
1631-82-9
M.F
C7H8ClSi
M. Wt
155.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethylphenylsilane

CAS Number

1631-82-9

Product Name

Chloromethylphenylsilane

Molecular Formula

C7H8ClSi

Molecular Weight

155.67 g/mol

InChI

InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

IPAIXTZQWAGRPZ-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)Cl

Canonical SMILES

C[Si](C1=CC=CC=C1)Cl

Synthesis and Characterization:

Chloro(methyl)phenylsilane is a well-studied organosilicon compound with the chemical formula C7H9ClSi. Its synthesis has been documented in various scientific publications, often as a precursor to other silicon-based materials. Researchers have employed different methods for its preparation, including:

  • The Grignard reaction between chloromethylbenzene and trichlorosilane [].
  • The reaction of phenyl(trimethylsilyl)methyllithium with chlorotrimethylsilane [].
  • The hydrosilylation of dichloromethylsilane with phenylsilane [].

These methods allow for the isolation and characterization of chloro(methyl)phenylsilane using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Applications in Polymer Chemistry:

Chloro(methyl)phenylsilane has been explored as a potential building block for the synthesis of various silicon-containing polymers. Its reactivity towards different functional groups enables its incorporation into polymer chains, leading to materials with unique properties. Some research areas utilizing this compound include:

  • Silicone Copolymers: Chloro(methyl)phenylsilane can be co-polymerized with other organosilanes to create copolymers with tailored properties, such as improved thermal stability, mechanical strength, and electrical conductivity [].
  • Silicone Resins: The reaction of chloro(methyl)phenylsilane with suitable crosslinking agents can lead to the formation of silicone resins with applications in various industries, including electronics, coatings, and adhesives [].
  • Functionalized Silicones: Researchers have investigated the use of chloro(methyl)phenylsilane as a precursor for the introduction of functional groups onto silicone polymers. This enables the creation of materials with specific functionalities, such as adhesion promotion or flame retardancy.

Other Research Areas:

Beyond polymer chemistry, chloro(methyl)phenylsilane has been investigated in other research areas, including:

  • Chemical Vapor Deposition (CVD): The compound can be used as a precursor for the deposition of thin silicon-based films using CVD techniques. This finds potential applications in microelectronics and other areas requiring precise deposition of materials.
  • Organometallic Synthesis: Chloro(methyl)phenylsilane can serve as a ligand in the synthesis of organometallic complexes, potentially leading to new materials with interesting catalytic or photoluminescent properties.

Chloromethylphenylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl group, along with a silicon atom. Its molecular formula is C7_7H9_9ClSi, and it has a molecular weight of approximately 160.67 g/mol . This compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both silicon and chlorine functionalities. The compound's structure can be represented as follows:

text
Cl |C6H5-Si-CH2

Chloromethylphenylsilane has been utilized in various

  • Grignard Reagent Formation: It can be converted into Grignard reagents, which are vital in organic synthesis for forming carbon-carbon bonds .
  • Alkylation Reactions: This compound can undergo alkylation reactions where it acts as an electrophile, allowing for the introduction of various alkyl groups onto substrates such as terminal alkynes and imines .
  • Finkelstein Reaction: Chloromethylphenylsilane can be transformed into iodide through the Finkelstein reaction, facilitating subsequent nucleophilic substitutions .
  • Fleming Oxidation: It can undergo Fleming oxidation, which allows it to function as a masked hydroxyl group, providing versatility in synthetic pathways .

Chloromethylphenylsilane can be synthesized through several methods:

  • Reaction with Phenylmagnesium Bromide: One common method involves reacting phenylmagnesium bromide with chloromethylsilane in an ether solvent under reflux conditions .
  • Catalytic Methods: Another approach utilizes catalytic amounts of N,N,N,N-tetramethylethylenediamine zinc in 1,4-dioxane at moderate temperatures, which enhances the reaction efficiency .
  • Direct Chlorination: Chlorination of phenyl-containing silanes may also yield chloromethylphenylsilane under controlled conditions.

Chloromethylphenylsilane has several applications in both industrial and research settings:

  • Precursor for Organometallic Compounds: It serves as a precursor for synthesizing various organometallic compounds that are crucial in catalysis and organic synthesis.
  • Silane Coupling Agent: It is used as a coupling agent in polymer chemistry to enhance adhesion between organic materials and inorganic substrates.
  • Silylation Reactions: The compound is employed in silylation reactions to introduce silyl groups into organic molecules, which can modify their chemical properties.

While specific interaction studies focusing on chloromethylphenylsilane are scarce, its reactivity profile suggests potential interactions with various nucleophiles and electrophiles. Similar silanes have been studied for their interactions with biological systems, indicating that chloromethylphenylsilane may also engage in such reactions, potentially affecting biological molecules.

Chloromethylphenylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
TrimethylchlorosilaneC3_3H9_9ClSiCommon silane used for surface modification
DimethylchlorosilaneC2_2H5_5ClSiUsed in silicone polymer synthesis
ChloromethyldimethylphenylsilaneC9_9H13_13ClSiVersatile reagent for alkylation and Grignard prep
PhenylmethylchlorosilaneC7_7H9_9ClSiSimilar structure; used as a coupling agent

Uniqueness

Chloromethylphenylsilane is unique due to its ability to undergo Fleming oxidation while maintaining stability under certain conditions compared to other silanes. Its reactivity towards forming Grignard reagents also sets it apart from simpler silanes like trimethylchlorosilane.

Other CAS

1631-82-9

Wikipedia

Chloromethylphenylsilane

General Manufacturing Information

Benzene, (chloromethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types